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Compound of Interest

Compound Name: 1-Cyclopropylpropan-1-ol

Cat. No.: B185106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 1-cyclopropylethanol and other cyclic and acyclic

alcohol alternatives. The information presented is intended to aid researchers in the

identification and characterization of small molecules containing cyclopropyl and alcohol

functionalities.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

organic chemistry for the elucidation of molecular structures. The chemical environment of

atomic nuclei, particularly ¹H and ¹³C, can be probed to reveal information about connectivity,

stereochemistry, and electronic structure. This guide focuses on the NMR analysis of 1-

cyclopropylethanol, a molecule of interest due to the presence of a strained cyclopropyl ring

adjacent to a chiral center. Due to the limited availability of public experimental data for 1-
cyclopropylpropan-1-ol, this guide will focus on the closely related and well-characterized

analog, 1-cyclopropylethanol. The spectral data of 1-cyclopropylethanol is compared with that

of 1-propanol, cyclobutanol, and cyclopentanol to highlight the influence of the cyclopropyl

group and ring size on NMR chemical shifts.
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The following tables summarize the experimental ¹H and ¹³C NMR data for 1-

cyclopropylethanol and its structural analogs. All chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison
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Compound
Proton
Assignment

Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

1-

Cyclopropylethan

ol

-CH(OH)- ~3.15 q 6.4

-CH₃ ~1.15 d 6.4

-OH
Variable (broad

s)
s -

Cyclopropyl CH ~0.85 m -

Cyclopropyl CH₂ ~0.45, ~0.15 m -

1-Propanol -CH₂OH ~3.58 t 6.7

-CH₂- ~1.57 sext 7.4, 6.7

-CH₃ ~0.94 t 7.4

-OH
Variable (broad

s)
s -

Cyclobutanol -CH(OH)- ~4.1 p 7.7

-CH₂- (α) ~2.2 m -

-CH₂- (β) ~1.8, ~1.6 m -

-OH
Variable (broad

s)
s -

Cyclopentanol -CH(OH)- ~4.3 p 6.0

-CH₂- ~1.8 - 1.5 m -

-OH
Variable (broad

s)
s -

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Assignment Chemical Shift (δ ppm)

1-Cyclopropylethanol -CH(OH)- ~70.1

-CH₃ ~23.5

Cyclopropyl CH ~17.5

Cyclopropyl CH₂ ~2.5, ~1.8

1-Propanol -CH₂OH ~64.5

-CH₂- ~26.5

-CH₃ ~10.5

Cyclobutanol -CH(OH)- ~67.5

-CH₂- (α) ~33.5

-CH₂- (β) ~12.9

Cyclopentanol -CH(OH)- ~74.0

-CH₂- (α) ~35.5

-CH₂- (β) ~23.5

Experimental Protocols
The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C

NMR spectra of small liquid alcohols.

1. Sample Preparation:

Analyte: Weigh approximately 5-20 mg of the liquid alcohol directly into a clean, dry vial. For

¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-

noise ratio in a reasonable time.

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to

the vial. The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal

standard for chemical shift referencing (δ = 0.00 ppm).
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Mixing: Gently swirl the vial to ensure the sample is completely dissolved and the solution is

homogeneous.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The

liquid height should be approximately 4-5 cm.

Filtering (Optional): If any solid particles are present, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field

inhomogeneity.

Capping: Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): 16 to 32 scans are typically sufficient.

Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.

Acquisition Time (AQ): Approximately 2-4 seconds.

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most

organic molecules.

¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Number of Scans (NS): 1024 scans or more may be required, depending on the sample

concentration.
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Relaxation Delay (D1): A delay of 2-5 seconds is recommended to ensure proper

relaxation of all carbon nuclei, especially quaternary carbons.

Acquisition Time (AQ): Approximately 1-2 seconds.

Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for ¹³C

NMR.

3. Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure

absorption mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Integration (¹H NMR): Integrate the area under each signal to determine the relative number

of protons.

Peak Picking: Identify the chemical shift of each peak apex. For multiplets, determine the

coupling constants (J) by measuring the distance between the split peaks in Hertz (Hz).

Mandatory Visualizations
The following diagrams illustrate the workflow of NMR analysis and the structural correlation of

the NMR data for 1-cyclopropylethanol.
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To cite this document: BenchChem. [A Comparative Guide to the ¹H and ¹³C NMR Analysis
of 1-Cyclopropylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185106#1h-nmr-and-13c-nmr-analysis-of-1-
cyclopropylpropan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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